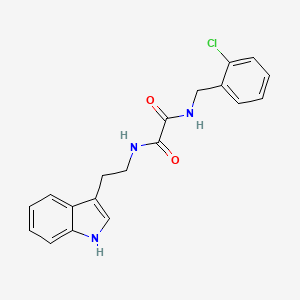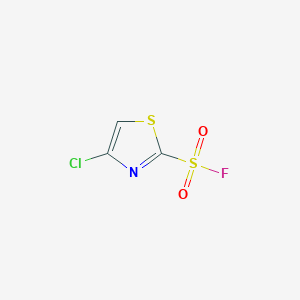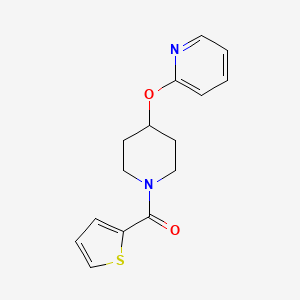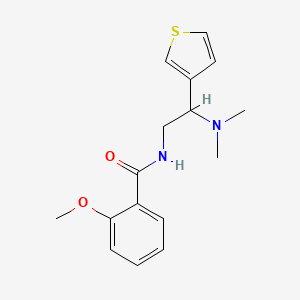![molecular formula C15H14N4O2 B2776226 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol CAS No. 1553969-90-6](/img/structure/B2776226.png)
4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol” is a complex organic compound. It belongs to the family of compounds where an -OH group is attached directly to a benzene ring . The molecule contains a phenol moiety, which is a benzene ring substituted with a hydroxyl group .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of similar compounds involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid . Another method involves condensing methyl benzoate and methyl salicylate with various substituents .Chemical Reactions Analysis
Phenolic compounds like “4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol” are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenolic compounds generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also moderately soluble in water .Scientific Research Applications
Phthalonitrile Resins and Composite Materials
Phthalonitrile resins find applications in high-temperature environments due to their excellent thermal stability, oxidative resistance, and retention of mechanical properties. EN300-6493121 contributes to this field by enabling the preparation of novel phthalonitrile matrices with a significantly expanded processing window . The compound’s unique structure allows for improved thermal stability and dynamic mechanical properties, making it suitable for manufacturing composite materials and prepregs.
Polyimides and Advanced Polymers
EN300-6493121 serves as a valuable building block for synthesizing colorless polyimides. Researchers have designed asymmetric aromatic diamines, such as 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA), using this compound. These polyimides exhibit desirable properties, including optical clarity, high glass transition temperatures, and chemical resistance. Applications range from coatings to flexible electronics .
Electrochromic Materials
Monofunctional phthalonitrile monomers, like EN300-6493121, contribute to the development of electrochromic materials. These materials change color in response to an applied voltage, finding use in smart windows, displays, and privacy glass. EN300-6493121 derivatives can enhance the performance of such devices .
Gas Sensors and Semiconductors
EN300-6493121 derivatives play a role in gas sensors and semiconductor applications. Researchers explore their potential as sensitive materials for detecting specific gases or as components in semiconductor devices. The compound’s unique triazine-based structure contributes to its suitability in these fields .
Liquid Crystals
Liquid crystals are essential in display technologies (e.g., LCDs). Monofunctional phthalonitrile monomers, including EN300-6493121, contribute to the design of liquid crystal materials. Their ability to align under an electric field allows for precise control of light transmission, enabling high-quality displays .
Dye-Sensitized Solar Cells (DSSCs)
EN300-6493121 derivatives can be incorporated into DSSCs, which are promising alternatives to traditional silicon-based solar cells. These compounds serve as sensitizers, capturing sunlight and converting it into electrical energy. Their unique molecular structures enhance light absorption and electron transfer efficiency .
Mechanism of Action
Future Directions
Phenolic compounds have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and their applications as antioxidants, ultraviolet absorbers, and flame retardants are being explored . The development of efficient methods for their synthesis and modern and accurate methods for their detection and analysis will continue .
properties
IUPAC Name |
4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-11-2-1-3-13(8-11)21-9-14-17-15(19-18-14)10-4-6-12(20)7-5-10/h1-8,20H,9,16H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZTYLWPYCMSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NC(=NN2)C3=CC=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2776143.png)
![3-(benzylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)propanamide](/img/structure/B2776144.png)
![(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2776146.png)
![3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2776151.png)

![Methyl N-[4-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]phenyl]carbamate](/img/structure/B2776154.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776158.png)


![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2776163.png)

![butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2776165.png)
